molecular formula C15H14N2O6 B3119433 ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 251097-81-1

ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No. B3119433
CAS RN: 251097-81-1
M. Wt: 318.28 g/mol
InChI Key: IDBOJVIICNRCEC-UHFFFAOYSA-N
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Description

The compound “ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate” is a chemical compound with a complex structure . It is related to a class of compounds known as isoindoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups including an isoindole group and an isoxazole group . These groups contribute to the compound’s unique chemical properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .

Scientific Research Applications

Non-covalent/Aromatic Interactions Study

A study highlighted the significance of non-covalent/aromatic interactions in stabilizing biological and chemical systems. The research focused on understanding these weak interactions using the crystal X-ray study of a similar compound. Such insights are crucial for rational drug designing and material science applications, demonstrating the compound's relevance in designing flexible models to better understand molecular interactions (Tewari et al., 2009).

Enzymatic Activity Enhancement

Another research avenue explored the synthesis and enzymatic activity of pyrazolopyrimidinyl keto-esters, including their acid hydrazide derivatives. These compounds showed a potent effect on increasing the reactivity of cellobiase, indicating their potential use in biochemical applications to enhance enzymatic reactions (Mohamed Abd & Gawaad Awas, 2008).

Synthesis and Structural Analysis

The synthesis and structural determination of related compounds through various chemical reactions and X-ray crystallography have provided valuable insights into the molecular architecture of these chemicals. This information is foundational for further applications in chemical synthesis and the development of new materials (A. Souldozi et al., 2007).

Genotoxicity Assessment for Sickle Cell Disease Treatment

Compounds with the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structure were evaluated for their genotoxicity in vivo to identify safer drug candidates for treating sickle cell disease (SCD). This research underlines the compound's potential therapeutic applications, providing a foundation for developing new SCD treatments that are safer than existing options (J. D. dos Santos et al., 2011).

Antimicrobial Activities

The synthesis and antimicrobial activity evaluation of new derivatives have been a significant research interest. These studies aim to develop compounds with potential antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Pratibha Sharma et al., 2004).

properties

IUPAC Name

ethyl 5-[(1,3-dioxoisoindol-2-yl)oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-2-21-15(20)12-7-9(23-16-12)8-22-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBOJVIICNRCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116500
Record name Ethyl 5-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251097-81-1
Record name Ethyl 5-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251097-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-4,5-dihydro-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Reactant of Route 2
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ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate

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